6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one
Overview
Description
Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor mivavotinib may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.
Scientific Research Applications
Heterocyclic Compound Synthesis : This compound has been used in the synthesis of fused polycyclic structures, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which were obtained using a regioselective reaction process. This method produced products in short reaction times and excellent yields, highlighting its efficiency in heterocyclic compound synthesis (Nikpassand et al., 2010).
Cancer Treatment : The compound was investigated for its potential in treating cancer, especially by inhibiting Aurora A kinase. This kinase is a crucial target in cancer therapy, and the compound's effectiveness in inhibiting Aurora A suggests its potential use in oncology (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Anticancer Agents : Several studies have focused on synthesizing derivatives of this compound to evaluate their antibacterial and anticancer properties. For instance, a study synthesized a series of derivatives to test them as potential anti-Alzheimer and anti-COX-2 agents (Attaby et al., 2009).
Antiviral Activity : Compounds derived from this chemical have shown potent anti-HIV activity. Pyrazole scaffolds, which include the core structure of this compound, have been identified as crucial in the development of anti-HIV agents (Kumar et al., 2022).
Antimicrobial Activity : A range of compounds synthesized from this chemical have demonstrated significant antibacterial properties, offering potential as new antibacterial agents. This indicates its usefulness in addressing drug-resistant bacterial strains (Maqbool et al., 2014).
Transforming Growth Factor Beta (TGF-β) Inhibition : Derivatives of this compound have been synthesized as potent inhibitors of the TGF-β type I receptor kinase domain. These findings suggest potential therapeutic applications in diseases where TGF-β plays a critical role (Li et al., 2004).
properties
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOMTRKVMKCNE-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivavotinib | |
CAS RN |
1312691-33-0 | |
Record name | Mivavotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivavotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MIVAVOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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